
4,5-bis(4-chlorophenyl)-2-(4-nitrophenyl)-1H-imidazole
Descripción general
Descripción
4,5-bis(4-chlorophenyl)-2-(4-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C21H13Cl2N3O2 and its molecular weight is 410.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.0384821 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
4,5-bis(4-chlorophenyl)-2-(4-nitrophenyl)-1H-imidazole and its analogues have been explored as potential antibacterial agents. These compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA) when they include specific structural features like two aryl rings and an imidazole NH group, along with an electron withdrawing group at the C-2 position (Antolini et al., 1999).
Polymer Synthesis and Properties
This compound has been used in the synthesis of novel poly(amide-ether)s, which are polymers with notable solubility, thermal stability, and fluorescence properties. These polymers exhibit glass-transition temperatures between 204 and 308°C and show potential for applications in various organic solvents (Ghaemy et al., 2013).
Crystallography and Material Properties
The structural properties of this compound have been studied through crystallography, revealing insights into the compound's conformation and potential as an inclusion host in crystalline structures. This research can inform the development of new materials with tailored properties (Felsmann et al., 2012).
Fluorescence and Photostability
The compound has been incorporated into the synthesis of new y-shaped fluorophores, exhibiting excellent photostabilities and intense emission maxima in the range of 440–630 nm. These properties suggest potential applications in optical materials and sensors (Ozturk et al., 2012).
Corrosion Inhibition
Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic solutions. The results indicate a significant potential for these imidazole derivatives in protecting metals from corrosion, which is crucial in various industrial applications (Prashanth et al., 2021).
Applications in Solar Cells
The compound has been utilized in the synthesis of fulleropyrrolidine derivatives, which have been applied in CdSe-Quantum Dot Solar Cells. This application demonstrates the compound's potential in improving energy conversion efficiency in solar cell technology (Ai, 2011).
Synthesis of Nutlin Analogues
A practical synthesis route has been developed for cis-4,5-bis(4-chlorophenyl)imidazoline, a key intermediate for Nutlin analogues, from this compound. Thisresearch is significant for the pharmaceutical industry, especially in the development of molecules with potential therapeutic applications (Shu et al., 2012).
Polymorphism and Coloration Studies
Studies have also been conducted on the polymorphisms and colorations of derivatives of this compound. These studies reveal how different solvents and crystal structures can influence the color of the crystals, which is important for materials science and design (Sakaino et al., 1988).
Chromogenic Properties
The chromogenic properties of bisimidazole derivatives, including those related to this compound, have been explored. These properties include piezochromism, photochromism, thermochromism, solvatochromism, and halochromism. Such research is relevant for developing materials with dynamic color-changing properties (Fridman et al., 2006).
DNA Interaction Studies
The interaction of certain complexes containing this compound with DNA has been investigated, highlighting the potential of these complexes in biochemical and pharmaceutical research, particularly in the study of DNA binding mechanisms (Xiong et al., 1999).
Propiedades
IUPAC Name |
4,5-bis(4-chlorophenyl)-2-(4-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)25-21(24-19)15-5-11-18(12-6-15)26(27)28/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXDOAOATJGDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-oxo-N-(1,3-thiazol-2-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4995511.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995533.png)
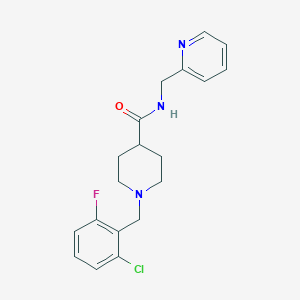
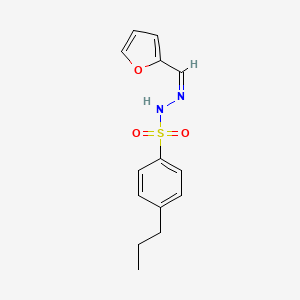
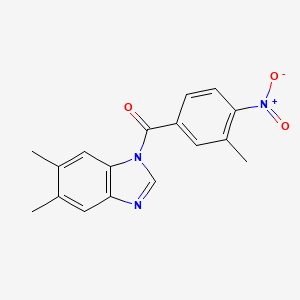
![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)
![1-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4995561.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4995566.png)
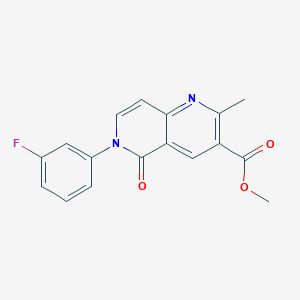
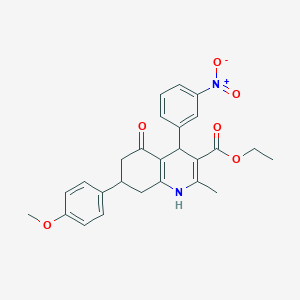
![N-[2-(1H-indol-3-yl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B4995588.png)
![2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide](/img/structure/B4995605.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)
